Field: Oncology: OICR-9429 has been used in cancer research, particularly in the study of bladder cancer .
Method of Application: In the study, the expression and clinical prognosis of WDR5 were analyzed in a TCGA cohort. The pharmacological role of OICR-9429 was further investigated in vitro and in vivo. RNA sequencing, western blot, and chromatin immunoprecipitation (ChIP) were utilized to explore the mechanism underlying OICR-9429-induced WDR5 inhibition .
Results and Outcomes: The study found that WDR5 expression was upregulated in bladder cancer and was associated with histologic grade, metastasis status, histologic subtype, and molecular subtype. High WDR5 expression level was also correlated with shorter overall survival in bladder cancer .
The WDR5 inhibitor OICR-9429 reduced cell viability by decreasing H3K4me3 levels but not WDR5 levels in T24, UM-UC-3, and TCCSUP bladder cancer cells. OICR-9429 suppressed the proliferation of bladder cancer cells by blocking the G1/S phase transition. Next, OICR-9429 enhanced apoptosis and chemosensitivity to cisplatin in bladder cancer cells .
In vivo experiments further revealed that OICR-9429 suppressed tumor growth, enhanced chemosensitivity, and reduced the toxicity of cisplatin in bladder cancer .
Field: Hematology: OICR-9429 has been used in the research of blood disorders, particularly Acute Myeloid Leukemia (AML) .
Method of Application: In the study, the compound was used to disrupt the WDR5-MLL interaction in AML cells . The compound’s selectivity for WDR5 over other methyltransferases, kinases, GPCRs, ion channels, and transporters was also evaluated .
Results and Outcomes: The study found that OICR-9429 reduced the viability of acute myeloid leukemia cells in vitro . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of AML.
Field: Epigenetics: OICR-9429 has been used in the research of epigenetic modifications, particularly in the study of chromatin “reader” domains .
Method of Application: In the study, the compound was used to disrupt the interaction of WDR5 with peptide regions of MLL and Histone 3 . The compound’s selectivity for WDR5 over other methyltransferases, kinases, GPCRs, ion channels, and transporters was also evaluated .
Results and Outcomes: The study found that OICR-9429 is a potent antagonist of the interaction of WDR5 with peptide regions of MLL and Histone 3 with >100-fold selectivity over other chromatin “reader” domains . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of diseases related to epigenetic modifications.
OICR-9429 is a small-molecule inhibitor specifically designed to target the interaction between the WD repeat domain 5 protein and the mixed lineage leukemia protein. It acts primarily as an antagonist of the WDR5-MLL (mixed lineage leukemia) interaction, exhibiting a high degree of selectivity for this pathway over other chromatin reader proteins. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those characterized by aberrant histone methylation patterns.
OICR-9429 functions by disrupting the binding of WDR5 to histone methylation marks, specifically trimethylated lysine 4 on histone 3 (H3K4me3). The compound's mechanism involves competitive inhibition, where it binds to the WDR5 protein, thereby preventing its interaction with MLL and other associated proteins involved in transcriptional regulation. This inhibition leads to alterations in downstream gene expression profiles and affects cellular processes such as proliferation and survival.
The biological activity of OICR-9429 has been extensively studied, revealing its efficacy in reducing cell viability in various cancer cell lines. For instance, research indicates that OICR-9429 decreases H3K4me3 levels without affecting WDR5 protein levels directly, suggesting a targeted mechanism of action that selectively impacts histone modification pathways. This selectivity underlines its potential as a therapeutic agent in cancers that rely on MLL fusion proteins for their oncogenic properties .
The synthesis of OICR-9429 has been detailed in several studies, typically involving multi-step organic synthesis techniques. The synthetic route generally includes:
OICR-9429 has significant potential applications in cancer therapeutics, particularly in targeting leukemias and solid tumors characterized by MLL fusions or overexpression of WDR5. Its ability to modulate histone methylation makes it a candidate for combination therapies aimed at enhancing chemosensitivity or overcoming resistance mechanisms in cancer treatment . Additionally, it serves as a valuable tool compound for studying the role of WDR5 in epigenetic regulation.
Studies have demonstrated that OICR-9429 effectively inhibits WDR5-dependent protein-protein interactions in cellular models. For example, experiments using biotinylated variants of the compound have shown that it can disrupt the binding of WDR5 to its partners, leading to downstream effects on gene expression and cellular viability . These interaction studies are crucial for understanding the broader implications of targeting the WDR5 pathway in cancer biology.
OICR-9429 is part of a class of compounds that target chromatin-modifying enzymes and their interactions. Here are some similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
OICR-9429 | Inhibits WDR5-MLL interaction | High selectivity for WDR5 over other readers |
EPZ-5676 | Inhibits MLL fusion proteins | Targets MLL1 specifically; broader epigenetic effects |
MI-503 | Inhibits menin-MLL interaction | Focuses on menin rather than WDR5 |
GSK-J4 | Inhibits Jumonji domain-containing histone demethylases | Targets demethylation rather than methylation |
OICR-9429's uniqueness lies in its specific targeting of the WDR5-MLL interaction, which differentiates it from other compounds that may have broader or different targets within the epigenetic landscape.
OICR-9429 is a synthetic organic compound with the complete IUPAC name N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide [1] [15]. This compound was developed through a collaborative effort between the Structural Genomics Consortium and The Drug Discovery Program at the Ontario Institute for Cancer Research [3] [14]. The chemical identity is uniquely defined by its Chemical Abstracts Service number 1801787-56-3 [1] [7].
The compound belongs to the class of synthetic organic molecules and serves as a chemical probe for WDR5 activity [15]. Alternative systematic names include 3-Pyridinecarboxamide, 1,6-dihydro-N-[4-(4-methyl-1-piperazinyl)-3'-(4-morpholinylmethyl)[1,1'-biphenyl]-3-yl]-6-oxo-4-(trifluoromethyl)- [1] [7]. The International Chemical Identifier Key for OICR-9429 is DJOVLOYCGXNVPI-UHFFFAOYSA-N, providing a unique digital fingerprint for the molecular structure [1] [15].
The molecular formula of OICR-9429 is C29H32F3N5O3, confirming the presence of 29 carbon atoms, 32 hydrogen atoms, 3 fluorine atoms, 5 nitrogen atoms, and 3 oxygen atoms [1] [2] [4]. The compound exhibits a complex multi-ring architecture centered around a substituted pyridine core [1].
The structural composition includes several distinct molecular components. The pyridine ring system forms the central heterocyclic core, substituted at the C-4 position with a trifluoromethyl group and at the C-6 position with an oxo functionality [1] [10]. The C-3 position of the pyridine bears a carboxamide group that serves as a critical linker to the biphenyl system [10]. The biphenyl moiety consists of two phenyl rings connected in a 1,1'-configuration, with the proximal phenyl ring bearing a 4-methylpiperazin-1-yl substituent at the ortho position and the distal phenyl ring containing a morpholin-4-ylmethyl group at the meta position [1] [15].
The canonical SMILES representation of the structure is CN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F [1] [5]. This notation reveals the connectivity pattern and the arrangement of functional groups within the molecular framework.
Table 1: Structural Components of OICR-9429
Structural Component | Position/Location | Chemical Significance |
---|---|---|
Pyridine core | Central heterocycle | Provides aromatic stability and hydrogen bonding site |
Trifluoromethyl group | C-4 position of pyridine | Electron-withdrawing group affecting reactivity |
Carboxamide linker | C-3 position of pyridine | Key for protein binding interaction |
Biphenyl system | Connected via carboxamide | Hydrophobic interaction surface |
Methylpiperazine moiety | Ortho position of proximal phenyl | Mimics arginine binding interaction |
Morpholine substituent | Meta position of distal phenyl | Solvent-exposed hydrophilic group |
Oxo groups | C-6 position of pyridine | Hydrogen bonding and tautomeric equilibrium |
The molecular architecture demonstrates strategic placement of polar and nonpolar regions, with the morpholine and methylpiperazine groups providing hydrogen bonding capabilities while the biphenyl system contributes hydrophobic interactions [10]. The trifluoromethyl substituent introduces electron-withdrawing character to the pyridine ring, potentially affecting the electronic distribution throughout the molecule [1].
OICR-9429 exhibits a molecular weight of 555.6 grams per mole, as determined by computational analysis using PubChem methodologies [1] [2]. The exact mass and monoisotopic mass are both calculated as 555.24572439 daltons [1]. The compound presents as a white to light brown crystalline solid powder under standard conditions [6] [9].
The topological polar surface area of OICR-9429 is calculated to be 77.2 square angstroms, indicating moderate polarity within the molecular structure [1]. The compound contains 40 heavy atoms (non-hydrogen atoms) and exhibits a molecular complexity value of 972, reflecting its intricate structural architecture [1]. The partition coefficient (XLogP3-AA) is determined to be 2.2, suggesting moderate lipophilicity [1].
Hydrogen bonding analysis reveals that OICR-9429 possesses 2 hydrogen bond donor sites and 9 hydrogen bond acceptor sites [1]. The molecule exhibits 6 rotatable bonds, providing conformational flexibility that may be important for biological activity [1]. The formal charge of the compound is zero, indicating overall electrical neutrality [1].
Table 2: Physical and Chemical Properties of OICR-9429
Property | Value | Reference |
---|---|---|
Molecular Weight | 555.6 g/mol | PubChem |
Exact Mass | 555.24572439 Da | PubChem |
Boiling Point (Predicted) | 693.0±55.0 °C | ChemicalBook |
XLogP3-AA | 2.2 | PubChem |
Hydrogen Bond Donor Count | 2 | PubChem |
Hydrogen Bond Acceptor Count | 9 | PubChem |
Rotatable Bond Count | 6 | PubChem |
Topological Polar Surface Area | 77.2 Ų | PubChem |
Heavy Atom Count | 40 | PubChem |
Complexity | 972 | PubChem |
Solubility characteristics demonstrate that OICR-9429 is soluble in dimethyl sulfoxide at concentrations up to 27.78 milligrams per milliliter, equivalent to 50 millimolar [2]. The compound shows limited solubility in ethanol and water, which is consistent with its moderate lipophilic character [9]. Storage recommendations specify maintenance at temperatures between 2 and 8 degrees Celsius in dry, well-ventilated conditions to preserve chemical stability [2] [9].
The predicted boiling point of OICR-9429 is 693.0±55.0 degrees Celsius, though this represents a computational estimate rather than experimentally determined data [17]. The compound demonstrates high purity when synthesized according to established protocols, typically achieving greater than 98% purity as determined by high-performance liquid chromatography [2] [6] [9].
OICR-9429 exhibits no defined stereogenic centers, resulting in a single stereoisomeric form without chiral complexity [1]. The compound contains zero defined atom stereocenters and zero undefined atom stereocenters, confirming the absence of chiral carbon atoms within the molecular structure [1]. Similarly, the molecule displays zero defined bond stereocenters and zero undefined bond stereocenters, indicating no geometric isomerism is present [1].
Despite the absence of stereoisomerism, OICR-9429 demonstrates significant conformational flexibility due to the presence of six rotatable bonds within its structure [1]. This rotational freedom allows the molecule to adopt multiple three-dimensional arrangements, which may be crucial for biological activity and protein binding interactions [10]. The conformational landscape is particularly influenced by rotation around the carboxamide linkage and the biphenyl system connection points [10].
Crystallographic analysis has provided detailed insight into the bound conformation of OICR-9429 when complexed with its target protein WDR5 [10] [13]. The crystal structure reveals specific conformational arrangements that optimize binding interactions, including conformational rearrangements at the bottom of the binding cavity to accommodate the N-methyl piperazine moiety and at the rim to accommodate the northern substituent of the compound [10]. These structural adaptations demonstrate the importance of conformational flexibility in achieving high-affinity binding.
Table 3: Stereochemistry and Conformational Analysis of OICR-9429
Parameter | Analysis | Count/Description |
---|---|---|
Chiral Centers | No defined stereogenic centers | 0 |
Stereoisomers | Single stereoisomer (achiral) | 1 |
Geometric Isomers | No geometric isomerism present | 0 |
Conformational Isomers | Multiple due to rotatable bonds | 6 rotatable bonds allow conformational flexibility |
Crystal Structure Conformation | Specific binding conformer in complex | Bound conformation determined by X-ray crystallography |
The conformational analysis reveals that the piperazine, amide linker, and pyridone groups of OICR-9429 form direct or water-mediated hydrogen bonds with surrounding protein residues in the bound state [10]. The northern fragment of the molecule interacts with hydrophobic patches through conformational positioning that maximizes van der Waals contacts [10]. This conformational specificity underscores the importance of molecular flexibility in achieving optimal binding geometry while maintaining the overall structural integrity of the compound.